molecular formula C16H25NO3 B1370731 tert-Butyl benzyl(4-hydroxybutyl)carbamate CAS No. 117654-86-1

tert-Butyl benzyl(4-hydroxybutyl)carbamate

Cat. No. B1370731
M. Wt: 279.37 g/mol
InChI Key: LJWTWHZDQSLGOH-UHFFFAOYSA-N
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Description

“tert-Butyl benzyl(4-hydroxybutyl)carbamate” is a chemical compound with the empirical formula C16H25NO3 . It is a solid substance . The compound is also known as N-(4-Hydroxybutyl)carbamic acid benzyl ester .


Synthesis Analysis

The synthesis of carbamates, such as “tert-Butyl benzyl(4-hydroxybutyl)carbamate”, can be achieved through various methods. One common method involves the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides . Another method involves the reaction of Boc-L-phenylalaninal with thiosemicarbazide to give the thiosemicarbazone, which furnishes the title compounds by reaction with phenacyl bromides .


Molecular Structure Analysis

The molecular weight of “tert-Butyl benzyl(4-hydroxybutyl)carbamate” is 279.37 . The SMILES string representation of the molecule is CC(C)(C)OC(=O)N(CCCCO)Cc1ccccc1 .


Chemical Reactions Analysis

Carbamates, including “tert-Butyl benzyl(4-hydroxybutyl)carbamate”, are involved in various chemical reactions. For instance, they can participate in palladium-catalyzed cross-coupling reactions with aryl halides . They can also be used in the synthesis of N-Boc-protected anilines .


Physical And Chemical Properties Analysis

“tert-Butyl benzyl(4-hydroxybutyl)carbamate” is a solid substance . The compound has a molecular weight of 279.37 . Its SMILES string representation is CC(C)(C)OC(=O)N(CCCCO)Cc1ccccc1 .

Scientific Research Applications

Synthesis and Properties of Polymerisable Antioxidants

Metalation and Alkylation Studies

Sieburth, Somers, and O'hare (1996) investigated tert-Butyl carbamate derivatives of aminomethyltrialkylsilanes for their ability to undergo metalation and reaction with electrophiles. Their study provides insights into the reactivity of such compounds, which may be relevant for tert-Butyl benzyl(4-hydroxybutyl)carbamate in similar contexts (Sieburth, Somers, & O'hare, 1996).

Preparation and Properties of New Antioxidants with Higher MW

Another study by Pan, Liu, and Lau (1998) described the synthesis of new antioxidants with higher molecular weight, including derivatives of tert-butyl benzyl(4-hydroxybutyl)carbamate. The increased molecular weight was found to enhance thermal stability, making these antioxidants effective for protecting materials like polypropylene against thermal oxidation (Pan, Liu, & Lau, 1998).

Synthesis of tert-Butyl Benzyl Carbamates as Intermediates in Natural Product Synthesis

L. Tang and colleagues (2014) reported on the synthesis of (R)-tert-butyl benzyl carbamate derivatives as intermediates in the natural product jaspine B. Their synthesis involved multiple steps and highlighted the importance of such carbamates in complex natural product synthesis (Tang et al., 2014).

properties

IUPAC Name

tert-butyl N-benzyl-N-(4-hydroxybutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-16(2,3)20-15(19)17(11-7-8-12-18)13-14-9-5-4-6-10-14/h4-6,9-10,18H,7-8,11-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWTWHZDQSLGOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCCO)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621431
Record name tert-Butyl benzyl(4-hydroxybutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl benzyl(4-hydroxybutyl)carbamate

CAS RN

117654-86-1
Record name tert-Butyl benzyl(4-hydroxybutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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